

VU0467485: A Technical Guide to CNS Penetration and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and bioavailability of **VU0467485** (also known as AZ13713945), a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). The data presented herein is critical for understanding the potential of **VU0467485** as a preclinical candidate for the treatment of schizophrenia and other CNS disorders.[1][2][3][4]

Core Pharmacokinetic and CNS Distribution Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of **VU0467485**, as well as its ability to penetrate the CNS.

Table 1: In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profile of VU0467485[1]



| Parameter | Species/System | Value |
|-------------------------------------|------------------------------------|----------------------------------|
| CYP450 Inhibition (IC50) | Human Hepatic Microsomes | > 30 μM (for 3A4, 2D6, 2C9, 1A2) |
| CYP450 Induction (EC50) | Cryopreserved Human Hepatocytes | > 50 μM (for 3A4, 1A2, 2B6) |
| Plasma Protein Binding (fu,plasma) | Rat | 0.031 |
| Human | 0.054 | |
| Cynomolgus Monkey | 0.091 | |
| Brain Tissue Binding (fu,br) | Rat Brain Homogenate | 0.037 |
| Predicted Hepatic Clearance (CLhep) | Rat | 73 mL/min/kg |
| Human | 26 mL/min/kg | _ |
| Cynomolgus Monkey | 38 mL/min/kg | _ |
| P-glycoprotein (P-gp) Substrate | MDCK-MDR1 cells | No (ER = 1.4) |
| Apparent Permeability (Papp) | Caco-2 cells | $31 \times 10^{-6} \text{ cm/s}$ |
| Aqueous Solubility (pH 7.4) | 2.4 μΜ | |

Table 2: In Vivo Pharmacokinetic Parameters of VU0467485



| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC₀- inf (μM·h) | t1/2 (h) | F (%) |
|--------------------------|-----------------|-------|--------------|-------------|------------------------|----------|-------|
| Rat | 3 | p.o. | 1.2 | - | 3.8 | 4.2 | High |
| Dog | 3 | p.o. | - | - | - | - | Low |
| Cynomol gus Monkey | - | - | - | - | - | - | - |

Data for dog and cynomolgus monkey were reported as showing low bioavailability in dog, with specific parameters not fully detailed in the provided search results.

Table 3: CNS Penetration of VU0467485

| Species | Kp (Total Brain:Plasma) | Kp,uu (Unbound Brain:Unbound Plasma) | |
|---------|-------------------------|-----------------------------------------|--|
| Rat | 0.31 - 1.0 | 0.37 - 0.84 | |
| Dog | 0.31 - 1.0 | 0.37 - 0.84 | |

Table 4: Predicted Human Pharmacokinetics of

VU0467485

| Parameter | Predicted Value |
|-------------------------------|----------------------|
| Clearance (CL) | 3.7 - 8.9 mL/min/kg |
| Volume of Distribution (Vss) | 1.5 - 2.1 L/kg |
| Half-life (t1/2) | 1.9 - 6.6 h |
| Oral Bioavailability (F) | 71% |
| Absorption Rate Constant (ka) | 0.55 h ⁻¹ |

Experimental Protocols



Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.

In Vitro DMPK Assays

- CYP450 Inhibition: Assays were conducted using human hepatic microsomes. The IC50 values for major CYP isoforms (3A4, 2D6, 2C9, 1A2) were determined to assess the potential for drug-drug interactions.
- CYP450 Induction: Cryopreserved human hepatocytes were utilized to evaluate the potential of VU0467485 to induce the expression of key CYP enzymes (3A4, 1A2, 2B6).
- Plasma and Brain Protein Binding: Equilibrium dialysis was employed to determine the
 fraction of unbound drug (fu) in plasma from different species and in rat brain homogenate.
 This is critical for understanding the pharmacologically active concentration of the
 compound.
- Permeability and P-gp Efflux: Caco-2 cell monolayers were used to assess the apparent permeability (Papp) of VU0467485. The efflux ratio (ER) was determined in MDCK-MDR1 cells to evaluate if the compound is a substrate for the P-glycoprotein transporter, a key component of the blood-brain barrier.

In Vivo Pharmacokinetic Studies

- Animals: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.
- Dosing: For oral administration (p.o.), VU0467485 (as a mono-HCl salt) was formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose in water. Intravenous (i.v.) formulations were also used to determine absolute bioavailability.
- Sample Collection and Analysis: Blood samples were collected at various time points postdosing. Plasma was separated, and drug concentrations were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and oral bioavailability (F%).

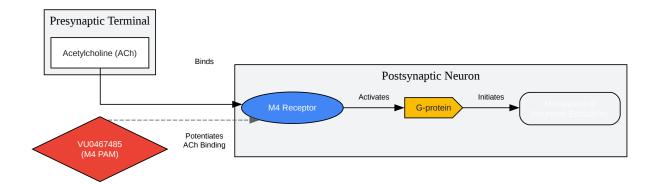


CNS Penetration Studies

- Animals: Brain distribution studies were performed in rats and dogs.
- Sample Collection: At specific time points after dosing, animals were euthanized, and both brain and blood samples were collected.
- Analysis: Drug concentrations in plasma and brain homogenates were quantified by LC-MS/MS.
- · Calculation of Kp and Kp,uu:
 - The total brain-to-plasma concentration ratio (Kp) was calculated as the total drug concentration in the brain divided by the total drug concentration in the plasma.
 - The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain). This parameter is a more accurate indicator of the drug's ability to reach its target in the CNS.

Visualizations

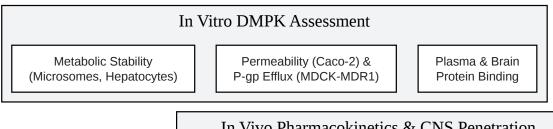
The following diagrams illustrate key concepts and workflows related to the evaluation of **VU0467485**.

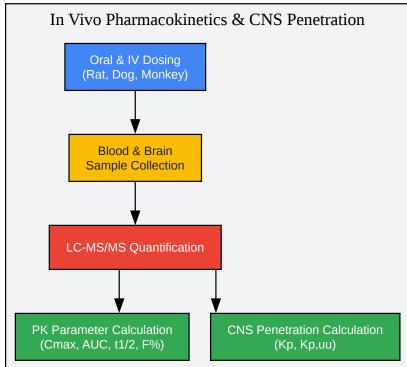


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Caption: Simplified signaling pathway of an M4 positive allosteric modulator (PAM).





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Caption: Experimental workflow for pharmacokinetic and CNS penetration studies.

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References



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